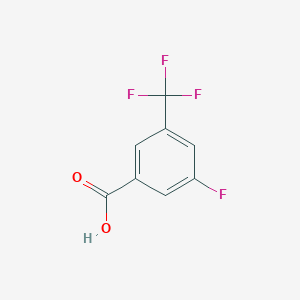

3-Fluoro-5-(trifluoromethyl)benzoic acid

Beschreibung

Research Landscape of Benzoic Acid Derivatives and Their Significance in Scientific Inquiry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. innospk.comnih.gov The carboxylic acid group provides a convenient handle for various chemical transformations, such as amidation and esterification, allowing for the facile incorporation of the benzoic acid scaffold into larger, more complex molecules. ossila.com In medicinal chemistry, the benzoic acid moiety is present in numerous approved drugs and is a common scaffold for the development of new therapeutic agents with activities spanning anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The rigid, planar structure of the benzene (B151609) ring also provides a well-defined framework for probing molecular interactions in biological systems.

Overview of Research Trajectories for 3-Fluoro-5-(trifluoromethyl)benzoic acid

This compound has emerged as a key building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. ossila.com Its unique substitution pattern, featuring both a single fluorine atom and a trifluoromethyl group, provides a powerful combination of the properties discussed above. Research involving this compound is primarily focused on its application as a synthetic intermediate for APIs, leveraging the enhanced lipophilicity and binding affinity conferred by the fluorinated substituents. ossila.com

Current research trajectories indicate a continued interest in utilizing this compound for the synthesis of molecules targeting a range of diseases. For example, it has been incorporated into a fusion inhibitor of the influenza A virus. ossila.com The resulting compound demonstrated potent inhibition of the membrane fusion between the virus and host cells. ossila.com This highlights the potential of this building block in the development of new antiviral agents. mdpi.comnih.govmdpi.com

Future research is likely to expand into other therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, where the unique properties of the 3-fluoro-5-(trifluoromethyl)phenyl moiety can be exploited to optimize drug candidates. researchgate.netikprress.org Furthermore, advancements in synthetic methodologies, such as C-H activation and fluorination techniques, may open up new avenues for the efficient synthesis and derivatization of this and related fluorinated benzoic acids, further broadening their applicability in scientific research. nih.govikprress.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 161622-05-5 |

| Molecular Formula | C8H4F4O2 |

| Molecular Weight | 208.11 g/mol |

| Melting Point | 104-108 °C |

| Appearance | White Powder |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKIIGVPBTOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333928 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-05-5 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways for 3-Fluoro-5-(trifluoromethyl)benzoic acid

The synthesis of this compound can be achieved through several established routes, which are broadly categorized into multistep sequences from basic starting materials and more direct approaches from advanced precursors.

Multistep Reaction Sequences from Common Starting Materials

Industrially viable syntheses often begin with readily available aromatic compounds, building the target molecule through a series of reliable chemical transformations. One such pathway can be conceptualized starting from m-xylene (B151644). This process involves a sequence of chlorination, fluorination, and hydrolysis steps. google.com Initially, the methyl groups of m-xylene are exhaustively chlorinated. The resulting bis(trichloromethyl)benzene intermediate is then subjected to fluorination using hydrogen fluoride (B91410), often in the presence of a catalyst like antimony pentachloride, to convert the CCl₃ groups into CF₃ groups. google.com Subsequent selective hydrolysis of one of the trifluoromethyl groups yields the desired benzoic acid. While this method is effective for related structures, direct application to produce the specific 3-fluoro-5-(trifluoromethyl) substitution pattern requires a starting material with the fluorine atom already in place, such as 3-fluoro-toluene, followed by a sequence of trifluoromethylation and oxidation.

Precursor-Based Synthetic Approaches

More commonly in laboratory and fine chemical production, the synthesis starts from a precursor that already contains the fluoro- and trifluoromethyl-substituted benzene (B151609) ring. The most prevalent precursor is 3-bromo-5-fluorobenzotrifluoride (B155950). The conversion of this bromo-aromatic compound into the corresponding carboxylic acid is typically accomplished via organometallic intermediates.

The Grignard reaction is a primary method, involving the reaction of 3-bromo-5-fluorobenzotrifluoride with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. google.com This organometallic species is then carboxylated by bubbling carbon dioxide gas through the solution. google.com Subsequent acidic workup protonates the carboxylate salt to yield this compound. For similar carboxylation reactions, optimizing conditions such as temperature can be crucial; performing the carboxylation at lower temperatures (e.g., -40 °C) has been shown to minimize side reactions and improve yields by increasing the solubility of CO₂ in the reaction mixture. google.com

An alternative to the Grignard route is the use of an organolithium intermediate. This involves a halogen-metal exchange reaction where 3-bromo-5-fluorobenzotrifluoride is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting aryllithium species is then quenched with carbon dioxide to afford the final product after acidification.

| Precursor | Key Reagents | Intermediate | Reaction Type |

|---|---|---|---|

| 3-Bromo-5-fluorobenzotrifluoride | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | Aryl Grignard Reagent | Grignard Carboxylation |

| 3-Bromo-5-fluorobenzotrifluoride | 1. n-BuLi, THF 2. CO₂ 3. H₃O⁺ | Aryllithium Species | Organolithium Carboxylation |

Development of Novel and Green Chemistry Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing fluorinated aromatics.

Catalytic Approaches for Selective Fluorination and Carboxylation

Modern synthetic chemistry has seen a rise in catalytic methods that offer advantages over traditional stoichiometric reactions. For the introduction of fluorine, silver-catalyzed decarboxylative fluorination represents a novel strategy. researchgate.net This method involves the treatment of a suitable carboxylic acid precursor with an electrophilic fluorinating agent, such as Selectfluor®, in the presence of a silver(I) catalyst. researchgate.netnih.gov The reaction proceeds through a radical mechanism, where the silver catalyst facilitates the decarboxylation and subsequent fluorination. nih.gov While not a direct synthesis of the title compound itself, this technology represents a state-of-the-art method for late-stage fluorination.

Similarly, catalytic carboxylation methods using transition metals like palladium have emerged as powerful alternatives to traditional organometallic routes. These reactions can directly convert aryl halides or triflates to benzoic acids using carbon monoxide or other C1 sources under milder conditions, often with greater functional group tolerance.

Sustainable Methodologies for this compound Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves several considerations.

One key principle is waste reduction. Catalytic methods are inherently greener as they reduce the amount of stoichiometric reagents and byproducts. nih.gov Furthermore, decarboxylation reactions are considered sustainable as their only byproduct is carbon dioxide, which is benign and easily removed. nih.gov The development of catalytic decarboxylation processes, potentially in aqueous media or using dipolar aprotic solvents, aligns with green chemistry goals. google.com The use of safer solvents, replacing traditional ones like benzene or chlorinated hydrocarbons with more environmentally friendly alternatives, is another important aspect of sustainable synthesis design.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Using catalytic silver for fluorination or palladium for carboxylation. | Reduces stoichiometric waste, increases reaction efficiency. |

| Atom Economy | Employing reactions like catalytic carboxylation that incorporate most atoms from reactants into the final product. | Minimizes byproduct formation. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives (e.g., water, supercritical CO₂). | Reduces environmental impact and improves process safety. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. google.com | Lowers energy consumption and production costs. |

Derivatization Reactions of this compound

As a carboxylic acid, this compound is a versatile intermediate that can be readily converted into a variety of other functional groups, making it a valuable building block for more complex molecules. ossila.com

The most common transformations involve the carboxylic acid moiety.

Acyl Chloride Formation : The carboxylic acid can be converted to the highly reactive 3-fluoro-5-(trifluoromethyl)benzoyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a key intermediate for nucleophilic substitution reactions. ossila.com

Amide Formation (Amidation) : It readily reacts with primary or secondary amines to form amides. This reaction can be performed directly using coupling agents (e.g., DCC, EDC) or via the intermediate acyl chloride. This amidation is a common strategy for incorporating the 3-fluoro-5-(trifluoromethyl)phenyl moiety into active pharmaceutical ingredients. ossila.com

Ester Formation (Esterification) : Reaction with alcohols, typically in the presence of an acid catalyst (Fischer-Speier esterification), yields the corresponding esters. These esters can serve as protecting groups or as intermediates for further transformations.

Friedel-Crafts Acylation : The derived acyl chloride can be used in Friedel-Crafts reactions to acylate other aromatic rings, forming a new carbon-carbon bond and creating complex ketone structures. ossila.com

| Reaction Type | Reactant | Key Reagents | Product Class |

|---|---|---|---|

| Acyl Chloride Formation | - | SOCl₂ or (COCl)₂ | Acyl Chloride |

| Amidation | Amine (R-NH₂) | EDC/DCC or via acyl chloride | Amide |

| Esterification | Alcohol (R-OH) | H⁺ (catalytic) | Ester |

| Friedel-Crafts Acylation | Arene (e.g., Benzene) | Acyl chloride + AlCl₃ | Aryl Ketone |

Amidation and Esterification Reactions for Molecular Scaffold Construction

The carboxylic acid group of this compound is readily derivatized through amidation and esterification, making it a valuable component for constructing larger, more complex molecules, particularly in medicinal chemistry. These reactions typically involve the activation of the carboxylic acid followed by coupling with an appropriate amine or alcohol.

Amidation: This compound serves as a crucial starting material for the synthesis of various amide derivatives. The reaction generally proceeds by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, which then reacts with a primary or secondary amine. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), are also employed to facilitate direct amide bond formation.

A notable application is in the synthesis of influenza A virus fusion inhibitors. ossila.com In this context, the 3-fluoro-5-(trifluoromethyl)benzoyl moiety is attached to a larger molecular scaffold via an amide linkage, contributing to the molecule's lipophilicity and binding affinity. ossila.com

Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard method for converting this compound to its corresponding esters. Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can proceed via the acyl chloride intermediate, which readily reacts with alcohols in the presence of a non-nucleophilic base like pyridine. Aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), have also been identified as powerful dehydrating reagents for esterification when used with a Lewis acid catalyst. tcichemicals.com

The table below summarizes typical conditions for these transformations, based on general methodologies for benzoic acids.

| Transformation | Reagent(s) | Catalyst/Activator | Solvent | Typical Conditions | Product Type |

| Amidation | Amine (R-NH₂) | SOCl₂, then amine | Dichloromethane (DCM) | Reflux, then room temp. | Amide (R-NHCO-Ar) |

| Amidation | Amine (R-NH₂) | EDC, HOBt | Dimethylformamide (DMF) | Room Temperature | Amide (R-NHCO-Ar) |

| Esterification | Alcohol (R-OH) | H₂SO₄ (catalytic) | Excess R-OH | Reflux | Ester (R-OCO-Ar) |

| Esterification | Alcohol (R-OH) | SOCl₂, then R-OH | Pyridine | 0°C to Room Temp. | Ester (R-OCO-Ar) |

Nucleophilic Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is significantly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the fluorine, trifluoromethyl, and carboxylic acid groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile attacks the aromatic ring to displace a leaving group. For this molecule, the fluorine atom serves as the most probable leaving group. The reaction is facilitated by the presence of the strongly electron-withdrawing trifluoromethyl group positioned meta to the fluorine, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

While specific studies on this compound are not widely reported, the reactivity of analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides a strong model for its expected behavior. beilstein-journals.orgbeilstein-journals.orgnih.gov In these systems, the fluorine atom is readily displaced by a variety of nucleophiles. beilstein-journals.orgbeilstein-journals.org

Common nucleophiles and expected products are outlined in the following table:

| Nucleophile | Reagent Example | Typical Conditions | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methanol, Reflux | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | DMF, Heat | 3-(Phenylthio)-5-(trifluoromethyl)benzoic acid |

| Amine | Piperidine | DMF or DMSO, Heat | 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | DMSO, Heat | 3-Hydroxy-5-(trifluoromethyl)benzoic acid |

Electrophilic Aromatic Substitution Studies and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The reaction involves the attack of an electrophile on the π-system of the benzene ring, a process that is severely hindered by the presence of three powerful deactivating, electron-withdrawing groups:

-COOH (Carboxylic Acid): Strongly deactivating and a meta-director.

-CF₃ (Trifluoromethyl): Strongly deactivating due to its powerful inductive effect, and a meta-director.

-F (Fluoro): Deactivating due to its inductive effect, but an ortho, para-director due to resonance.

The cumulative effect of these three groups makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require exceptionally harsh conditions, if they proceed at all.

Should a reaction be forced, the regioselectivity of the substitution would be determined by the directing effects of the existing substituents. The available positions for substitution are C2, C4, and C6.

-COOH group directs incoming electrophiles to position C5 (which is already occupied).

-CF₃ group directs incoming electrophiles to position C3 (which is also occupied).

-F group directs incoming electrophiles to positions C2 and C4 (ortho and para to itself, respectively).

Considering these directing effects, any potential electrophilic substitution is most likely to occur at the C2 or C4 positions, as directed by the fluorine atom. However, the overwhelming deactivation of the ring by all three substituents makes such reactions synthetically unviable in most cases. No significant studies reporting successful electrophilic aromatic substitution on this specific substrate have been published.

Functional Group Interconversions and Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on this compound and can be converted into a range of other functional groups. These interconversions are fundamental to its use as a synthetic intermediate.

Conversion to Acyl Chlorides: The most common modification is the conversion to the corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgtutorchase.com Phosphorus pentachloride (PCl₅) is also effective. chemguide.co.uk The resulting 3-fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of amides and esters as described previously.

Reduction to Benzyl Alcohol: The carboxylic acid can be reduced to the primary alcohol, 3-fluoro-5-(trifluoromethyl)benzyl alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether is the standard reagent for this type of reduction. masterorganicchemistry.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that selectively reduces carboxylic acids.

Conversion to Trifluoromethyl Ketones: A more advanced transformation involves the direct conversion of the carboxylic acid to an aryl trifluoromethyl ketone. One reported method achieves this by reacting the benzoic acid with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride (TFAA). organic-chemistry.org This reaction proceeds through a mixed anhydride intermediate followed by nucleophilic addition of the trifluoromethyl group. organic-chemistry.org

The table below details these key functional group interconversions.

| Starting Material | Reagent(s) | Product | Functional Group Change |

| This compound | SOCl₂ or (COCl)₂ | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | -COOH → -COCl |

| This compound | LiAlH₄, then H₂O | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | -COOH → -CH₂OH |

| This compound | BH₃·THF, then H₂O | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | -COOH → -CH₂OH |

| This compound | TMSCF₃, TFAA, CsF, DMAP | 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one | -COOH → -COCF₃ |

Mechanistic Investigations and Kinetic Studies of this compound Transformations

While extensive mechanistic and kinetic studies specifically focused on this compound are limited in the literature, the mechanisms of its primary transformations can be understood from well-established principles of organic chemistry.

Amidation Mechanism: The mechanism of amide formation depends on the method used.

Via Acyl Chloride: This is a two-step nucleophilic acyl substitution. First, the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation of the nitrogen by a base (often a second equivalent of the amine) yields the neutral amide.

Carbodiimide-Mediated Coupling (e.g., EDC): The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The attack forms a tetrahedral intermediate which collapses to give the amide and a urea (B33335) byproduct. Kinetic studies on similar systems show that the reaction rate is dependent on the concentrations of the acid, amine, and coupling agent.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This reaction proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing trifluoromethyl group. This initial attack is typically the slow, rate-determining step.

Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step is generally fast.

Kinetic studies on related SNAr reactions show that the rate is highly dependent on the nature of the solvent, the nucleophile, and the electron-withdrawing substituents on the ring. soton.ac.uk The strong electron-withdrawing character of the -CF₃ and -COOH groups is crucial for accelerating the rate-determining nucleophilic attack.

Advanced Characterization and Structural Analysis of 3 Fluoro 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 3-Fluoro-5-(trifluoromethyl)benzoic acid, providing detailed information about its atomic composition and bonding arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. The presence of ¹H, ¹⁹F, and ¹³C nuclei allows for a multi-faceted examination of the molecule's framework.

¹H NMR spectroscopy provides information on the aromatic protons. The spectrum of this compound is expected to show distinct signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and trifluoromethyl substituents.

¹³C NMR spectroscopy offers a detailed map of the carbon skeleton. The spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the fluorine and trifluoromethyl groups. Studies on related fluorinated and trifluoromethylated aromatic compounds have shown that the substituent effects on ¹³C chemical shifts can be significant, with field effects playing an important role in explaining these trends. rsc.org

¹⁹F NMR spectroscopy is a powerful technique for directly probing the fluorine-containing groups. The spectrum of this compound would exhibit two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any observed coupling constants (e.g., ¹⁹F-¹³C, ¹⁹F-¹H) provide valuable structural information. nih.gov Advanced 2D NMR experiments that utilize long-range ¹H–¹⁹F and ¹⁹F–¹³C couplings can be employed to obtain detailed structural information, including the chemical shifts of nuclei multiple bonds away from the fluorine atoms and accurate coupling constants. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | ||

| Aromatic CH | 7.5 - 8.5 | Multiplets |

| Carboxylic OH | 10.0 - 13.0 | Broad singlet |

| ¹³C | ||

| C=O | 165 - 175 | Singlet |

| C-CF₃ | 120 - 140 | Quartet (due to ¹JCF) |

| Aromatic C-F | 160 - 170 | Doublet (due to ¹JCF) |

| Aromatic CH | 115 - 135 | Doublets or singlets |

| Aromatic C-COOH | 130 - 140 | Singlet |

| CF₃ | 120 - 130 | Quartet (due to ¹JCF) |

| ¹⁹F | ||

| Ar-F | -100 to -120 | Multiplet |

| -CF₃ | -60 to -70 | Singlet or quartet (if coupled to Ar-F) |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The calculated exact mass of this compound (C₈H₄F₄O₂) is 208.0147. nih.gov HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus unequivocally confirming its molecular formula. This technique is particularly important in distinguishing the target compound from isomers or other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Ionization Mode | Expected m/z |

| C₈H₄F₄O₂ | 208.0147 | [M-H]⁻ (Negative Ion) | 207.0075 |

| [M+H]⁺ (Positive Ion) | 209.0220 |

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹, and C-F stretching vibrations typically found in the 1100-1400 cm⁻¹ region.

Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretching of the C-CF₃ bond would be expected to give rise to strong signals in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. researchgate.netijtsrd.com Such studies on similar molecules, like 5-fluoroorotic acid, have shown that DFT calculations can provide a good reproduction of the experimental wavenumbers. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 |

| C-F (Aromatic) | Stretching | 1100 - 1200 |

| C-F (Trifluoromethyl) | Symmetric & Asymmetric Stretching | 1100 - 1400 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

X-ray Crystallography and Crystal Engineering Research

While spectroscopic methods provide information about the molecular structure, X-ray crystallography offers a definitive view of the three-dimensional arrangement of molecules in the solid state, including the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and Analogues

To date, a single-crystal X-ray diffraction study specifically for this compound has not been reported in the publicly available literature. However, the crystal structures of several analogous fluorinated benzoic acids and their derivatives have been determined. For instance, the crystal structure of 3,5-difluorobenzoic acid reveals that the molecules form dimers stabilized by hydrogen bonds between the carboxyl groups. researchgate.net The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, a derivative, shows that the molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net These studies on related compounds provide a strong indication that this compound would also exhibit a well-ordered crystalline structure governed by hydrogen bonding.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of a specific crystal structure for this compound, the analysis of its intermolecular interactions and hydrogen bonding network relies on the study of analogous compounds and theoretical considerations.

It is highly probable that the primary intermolecular interaction in the crystalline state of this compound is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties. This is a common and robust supramolecular synthon observed in the crystal structures of most benzoic acid derivatives. researchgate.net

C—H⋯O hydrogen bonds: The aromatic C-H donors can interact with the oxygen atoms of the carboxylic acid groups of neighboring molecules.

C—H⋯F hydrogen bonds: The presence of both C-H and C-F bonds creates the possibility for these types of weak hydrogen bonds, which are known to be influential in the crystal packing of fluorinated organic molecules.

Halogen bonds: While less common for fluorine, interactions involving the fluorine atoms and other electrophilic regions of adjacent molecules could occur.

π-π stacking interactions: The aromatic rings may engage in offset π-π stacking, contributing to the stability of the crystal lattice.

The introduction of trifluoromethyl groups can also influence intermolecular interactions by strengthening hydrogen bonds. frontiersin.org The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, for example, reveals a water-bridged hydrogen-bonding network. nih.gov A comprehensive understanding of the intricate network of these interactions in this compound awaits its definitive crystallographic characterization.

Cocrystallization and Salt Formation Strategies for Fluorinated Benzoic Acids

Fluorinated benzoic acids, including this compound, are valuable components in crystal engineering due to the unique properties conferred by fluorine substituents, such as increased lipophilicity and binding affinity. ossila.com These characteristics make them attractive candidates for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) through cocrystallization and salt formation. rsc.orgnih.gov

Cocrystallization is a technique that combines an API with a benign coformer in a specific stoichiometric ratio to form a new crystalline solid. acs.orgmdpi.com This method relies on non-covalent interactions like hydrogen bonds and π-π stacking. mdpi.com For fluorinated benzoic acids, the carboxylic acid group is a robust hydrogen bond donor, readily interacting with suitable acceptor sites on an API molecule. Common strategies for producing these cocrystals include solution-based methods like slow evaporation and solid-state methods such as grinding. nih.govhumanjournals.com In solution-based approaches, the selection of a solvent is critical as it must facilitate the congruent solubility of both the API and the coformer. nih.gov Solid-state grinding, which can be performed neat or with small amounts of a solvent (liquid-assisted grinding), is another effective method for cocrystal synthesis. acs.org

Salt formation is another prominent strategy, particularly for improving the solubility and dissolution rates of poorly soluble drugs. rsc.org Fluorinated benzoic acids can form crystalline salts with APIs that have basic functional groups. A notable example involves the use of various fluorobenzoic acids as coformers for the drug naftopidil, where the resulting salts exhibited enhanced dissolution and permeability. rsc.org The formation of a new salt phase is typically confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), which detects shifts in melting points, and Powder X-Ray Diffraction (PXRD), which reveals a unique diffraction pattern for the new crystalline entity. humanjournals.com

These strategies are summarized in the table below:

Table 1: Strategies for Cocrystal and Salt Formation

| Strategy | Description | Key Considerations |

|---|---|---|

| Solution Cocrystallization | Dissolving the API and fluorinated benzoic acid coformer in a common solvent, followed by slow evaporation to induce crystallization. nih.gov | Solvent selection is crucial; components should have comparable solubility. nih.gov |

| Grinding (Solid-State) | Mechanically milling the API and coformer together, either neat or with a few drops of a liquid (liquid-assisted grinding). acs.org | Efficient for screening and can be solvent-free, which is advantageous for poorly soluble compounds. acs.org |

| Salt Formation | Reacting a basic API with an acidic fluorinated benzoic acid to form a salt, which is then crystallized. rsc.org | The difference in pKa between the acid and base is a key factor in predicting salt formation. humanjournals.com |

| Slurry Crystallization | Stirring a suspension of the starting materials in a solvent where they are sparingly soluble to facilitate conversion to the more stable cocrystal form. mdpi.com | Useful for producing high-purity cocrystals on a larger scale. mdpi.com |

Computational Chemistry Approaches in Understanding Molecular Properties

Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules like this compound at an atomic level. These theoretical methods complement experimental findings, offering detailed insights into molecular behavior that can be difficult to obtain through empirical observation alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in predicting molecular geometries, electronic charge distributions, and conformational dynamics, thereby elucidating the fundamental characteristics of the molecule and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. vjst.vn For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization and predict its most stable conformation. dntb.gov.ua These calculations also provide crucial information about the molecule's electronic properties. vjst.vn

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to cocrystallization and salt formation. niscpr.res.in

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. dntb.gov.ua |

Molecular Dynamics Simulations and Conformational Analysis of Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com For derivatives of this compound, MD simulations provide insights into their dynamic behavior, conformational flexibility, and interactions with their environment, such as solvents or biological macromolecules. tandfonline.comnih.gov

A typical MD simulation involves calculating the forces between atoms and using these forces to simulate the motion of the molecules for a specific duration, often on the scale of nanoseconds to microseconds. tandfonline.com This approach is particularly useful for conformational analysis, as it can explore the potential energy surface of a molecule to identify its preferred shapes (conformers) and the energy barriers between them. uky.edumdpi.com For example, MD studies on benzoic acid derivatives have been used to investigate aggregation in confined spaces and the influence of additives on crystal growth. rsc.orgbohrium.com

In a study on trifluoromethylbenzoic acid isomers in supercritical carbon dioxide, MD simulations revealed that the interactions between the solvent and the trifluoromethyl group were stronger than with a standard methyl group, highlighting the effect of fluorination on solvation. tandfonline.comtandfonline.com Such simulations can calculate properties like root-mean-square deviation (RMSD) to assess the stability of a molecule's conformation over time and the radius of gyration to measure its compactness. nih.gov This information is crucial for understanding how derivatives might behave in solution or bind to a target protein.

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical studies offer a profound understanding of the chemical reactivity and potential reaction pathways for this compound. mdpi.com By analyzing the electronic structure, these methods can predict how and where a molecule is likely to react. Central to this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO. researchgate.net

The distribution and energy of these orbitals determine the molecule's reactivity. For instance, the LUMO's location indicates the most probable site for a nucleophilic attack, while the HOMO's location suggests the site most susceptible to electrophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap, serves as an index of chemical reactivity. dntb.gov.ua

Table 3: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a measure of electron-donating tendency. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; a measure of electron-accepting tendency. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. nih.gov |

Research Applications in Medicinal and Pharmaceutical Chemistry

3-Fluoro-5-(trifluoromethyl)benzoic acid as a Crucial Building Block and Scaffold in Drug Discovery

This compound is a benzoic acid derivative distinguished by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. ossila.com These fluorinated substituents bestow upon the molecule excellent lipophilicity and binding affinity, making it a valuable component in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its utility as a building block is further enhanced by the reactivity of its carboxylic acid group, which can be readily converted to an acyl chloride for use in nucleophilic substitution and Friedel-Crafts acylation reactions, or attached to molecular scaffolds through amination. ossila.com

The strategic incorporation of this compound into larger molecules has been demonstrated in the development of various therapeutic agents. For instance, it has been used to cap an oligothiophene-based fusion inhibitor of the influenza A virus. This resulting compound demonstrated a notable inhibition of membrane fusion between the virus and the host cell's endosome, with an inhibition concentration of 0.22 µM. ossila.com This highlights the potential of this building block in the design of novel antiviral drugs.

The versatility of the benzoic acid scaffold, in general, is widely recognized in medicinal chemistry. It is a fundamental component in the synthesis of a wide array of bioactive molecules, including diuretics, antihypertensives, analgesics, anti-inflammatory drugs, and anticancer agents. researchgate.net The specific substitution pattern of this compound, with its electron-withdrawing fluorine and trifluoromethyl groups, provides a unique electronic and steric profile that can be exploited in the design of targeted therapies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The introduction of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological properties. mdpi.com Fluorine, with its high electronegativity and small size, can modulate the acidity of nearby functional groups, influence molecular conformation, and form key interactions with biological targets. digitellinc.comnih.gov The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases lipophilicity, which can improve membrane permeability and facilitate brain penetration. mdpi.com

These properties directly impact receptor binding affinity. The trifluoromethyl group, for example, can enhance binding through favorable interactions with hydrophobic pockets in receptor sites. mdpi.com In the context of taxoid anticancer agents, the incorporation of fluorine-containing groups has been shown to enable an enhanced binding mode within the β-tubulin binding site through unique attractive interactions. nih.govnih.gov This often leads to a significant increase in potency, sometimes by several orders of magnitude, particularly against drug-resistant cancer cell lines. nih.govnih.gov

The strategic placement of these groups on a benzoic acid scaffold can therefore be used to fine-tune the binding characteristics of a molecule to its intended target, leading to increased efficacy and selectivity.

The insights gained from SAR studies are pivotal for the rational design of new derivatives with improved therapeutic profiles. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for optimal biological effect. oncodesign-services.com

For derivatives of this compound, this could involve altering the position of the fluoro and trifluoromethyl substituents, introducing additional functional groups, or modifying the linker that connects the benzoic acid moiety to another part of the molecule. For example, in the development of N-(trifluoromethyl)phenyl substituted pyrazole derivatives as antibacterial agents, it was found that the presence of the trifluoromethyl group reduced toxicity against human cells while maintaining potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further modifications, such as the addition of a carboxylic acid group, were explored to modulate the lipophilicity of the molecule. nih.gov

This iterative process of design, synthesis, and testing allows for the optimization of lead compounds, ultimately leading to the identification of drug candidates with enhanced activity, improved selectivity, and a more favorable safety profile.

Investigations into Diverse Biological Activities

The benzoic acid scaffold and its derivatives have been investigated for a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can further enhance or modulate these activities, leading to the discovery of novel therapeutic agents.

Benzoic acid and its derivatives have long been known for their antimicrobial properties. scispace.com More recently, research has focused on the development of novel benzoic acid-based compounds with potent activity against drug-resistant pathogens. A series of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have been synthesized and shown to be highly potent growth inhibitors of Gram-positive bacteria, including MRSA, with low toxicity to human cells. nih.gov

In the field of antitubercular drug discovery, fluorinated compounds are also of significant interest. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has demonstrated promising activity against both H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis. mdpi.com While not direct derivatives of this compound, these studies underscore the potential of incorporating fluorine and phenyl-based scaffolds in the design of new antitubercular agents. The introduction of trifluoromethyl groups into benzimidazole derivatives has also been explored to enhance their antimicrobial activity. bohrium.com

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethyl phenyl derived pyrazoles | Gram-positive bacteria (including MRSA) | Potent growth inhibitors with low toxicity to human cells. | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA and Enterococcus faecalis | Effective growth inhibitors and prevent biofilm formation. | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis (H37Rv and MDR strains) | Promising anti-TB activity. | mdpi.com |

| Trifluoromethyl benzimidazole derivatives | E. coli and S. aureus | Good binding affinities to bacterial crystal structures. | bohrium.com |

Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research in this area continues to explore novel derivatives with improved efficacy and reduced side effects. For example, a metabolite of the NSAID piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has been shown to exhibit anti-inflammatory activity comparable to diclofenac. mdpi.com

The incorporation of trifluoromethyl groups has also been investigated in the development of new anti-inflammatory and analgesic agents. A study on 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, also known as flusalazine, demonstrated significant analgesic effects in mouse models of pain. researchgate.netnih.gov This compound was also found to inhibit the formation of paw edema in a carrageenan-induced inflammatory pain model, without causing the gastric damage often associated with traditional NSAIDs. nih.gov

Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents, with some compounds showing IC50 values in the low micromolar range for the inhibition of inflammatory mediators like interleukin-6 and prostaglandin E2. nih.govresearchgate.net These findings highlight the potential of utilizing fluorinated benzoic acid and related scaffolds in the development of next-generation anti-inflammatory and analgesic therapies.

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Activity comparable to diclofenac. | mdpi.com |

| 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) | Analgesic and Anti-inflammatory | Significant analgesic effect in various pain models and inhibition of inflammation-induced edema without gastric side effects. | researchgate.netnih.gov |

| Fluorinated benzofuran and dihydrobenzofuran derivatives | Anti-inflammatory | Inhibited the expression of cyclooxygenase-2 and nitric oxide synthase 2, with low micromolar IC50 values for inflammatory mediators. | nih.govresearchgate.net |

Antiviral Properties and Fusion Inhibition Studies (e.g., Influenza A virus)

The structural motif of this compound has been incorporated into molecules designed to combat viral infections, most notably Influenza A. Research has demonstrated its utility in the development of viral fusion inhibitors. These inhibitors are designed to block the critical step of membrane fusion between the virus and the host cell's endosome, a process essential for the release of the viral genome into the cytoplasm and subsequent replication.

Enzyme Inhibition Mechanisms and Target Identification (e.g., Sialidases, DprE1)

The this compound scaffold is a key component in the design of inhibitors for various enzymes implicated in infectious diseases.

Sialidases (Neuraminidases): In the context of influenza, sialidases (or neuraminidases) are critical viral enzymes that facilitate the release of newly formed virus particles from infected cells nih.govmdpi.comnih.gov. Benzoic acid derivatives are a class of compounds investigated as potential neuraminidase inhibitors nih.govmdpi.com. The development of inhibitors that mimic the transition state of the sialic acid cleavage reaction is a primary strategy in antiviral drug design, and the physicochemical properties imparted by the fluorine and trifluoromethyl groups can enhance binding to the enzyme's active site nih.govresearchgate.net.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis nih.govacs.org. DprE1 is a validated and attractive target for new anti-tubercular drugs. Derivatives containing the 5-(trifluoromethyl)benzamide structure have been investigated as potent inhibitors. For instance, structural studies of DprE1 in complex with inhibitors like R-3-(nitroso)-N-(1-phenylethyl)-5-(trifluoromethyl) benzamide reveal a covalent binding mechanism. The inhibitor forms a semimercaptal linkage with a key cysteine residue (Cys387) in the active site of the enzyme nih.gov. The electron-withdrawing nature of the trifluoromethyl group on the benzoic acid ring is a consistent feature in these potent DprE1 inhibitors nih.gov.

Table 1: Enzyme Inhibition by Compounds Related to this compound

| Enzyme Target | Compound Class/Example | Inhibition Mechanism/Activity | Disease Context | Reference |

| Influenza A Fusion | Oligothiophene capped with this compound | Inhibition of membrane fusion (IC50 = 0.22 µM) | Influenza | ossila.com |

| Neuraminidase (Sialidase) | Benzoic acid derivatives | Inhibition of viral release | Influenza | nih.govmdpi.com |

| DprE1 | R-3-(nitroso)-N-(1-phenylethyl)-5-(trifluoromethyl) benzamide | Covalent modification of Cys387 | Tuberculosis | nih.gov |

Pharmacological and Biochemical Pathway Interrogations

Protein-Ligand Interaction Studies and Binding Mode Analysis

Understanding the specific interactions between a ligand and its protein target is fundamental to rational drug design. For derivatives of this compound, techniques such as X-ray crystallography and molecular docking have elucidated their binding modes.

In the case of DprE1 inhibitors, crystallographic data provides a clear picture of the covalent interaction. The electron density maps confirm the formation of a covalent bond between the inhibitor and the Cys387 residue of the enzyme nih.gov. The trifluoromethyl group often occupies a specific pocket within the active site, contributing to the binding affinity nih.gov. In silico docking studies of other DprE1 inhibitor scaffolds, such as benzimidazoles and azaindoles, also highlight the importance of hydrogen bond donor-acceptor interactions involving the amide side chain derived from the benzoic acid core acs.org.

Exploration of Metabolic Stability and Biotransformation Pathways of Related Compounds

The inclusion of fluorine atoms in drug candidates is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism ijfans.org. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s ijfans.org.

Studies on the metabolism of substituted benzoic acids in rats have shown that the nature and position of substituents dictate the primary biotransformation pathway nih.gov. These compounds predominantly undergo Phase II conjugation reactions, either forming glycine conjugates or ester glucuronides nih.gov. The metabolic fate is determined by the compound's physicochemical properties. For example, 3- and 4-trifluoromethyl benzoic acids are primarily metabolized into ester glucuronides, whereas other fluorinated benzoic acids may favor glycine conjugation nih.gov. This understanding allows researchers to predict and modulate the metabolic profiles of new drug candidates based on the this compound scaffold nih.gov. The biotransformation of fluorotelomer-based compounds, which also feature extensive fluorination, often results in the formation of perfluoroalkyl carboxylates, demonstrating established metabolic pathways for fluorinated molecules nih.gov.

Table 2: Predominant Metabolic Pathways for Substituted Benzoic Acids

| Compound | Predominant Metabolic Fate |

| 3-Trifluoromethyl benzoic acid | Ester Glucuronide |

| 4-Trifluoromethyl benzoic acid | Ester Glucuronide |

| Other fluorobenzoic acids | Glycine Conjugate |

| 4-Fluoro-2-trifluoromethyl benzoic acid | Ester Glucuronide |

Data derived from studies on related substituted benzoic acids nih.gov.

Modulation of Membrane Permeability and Lipophilicity for Optimized Drug Delivery

The trifluoromethyl and fluoro- substituents on the benzoic acid ring significantly increase the molecule's lipophilicity (fat-solubility) ossila.com. This property is critical for drug delivery, as it influences how a compound is absorbed, distributed, and able to penetrate biological membranes to reach its target. The use of fluorobenzoic acids as "coformers" has been shown to improve the solubility and permeability of poorly absorbed drugs rsc.org. By increasing lipophilicity, the this compound moiety can enhance a drug's ability to cross the lipid bilayers of cells, a key factor in achieving therapeutic efficacy ijfans.orgacs.org.

Radiopharmaceutical Applications and Fluorine-18 Labeling Research for Imaging

The presence of a fluorine atom in this compound makes it and its derivatives candidates for development as imaging agents for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that requires a molecule to be labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) mdpi.comnih.gov. ¹⁸F is favored due to its near-ideal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging mdpi.comresearchgate.net.

Research in this area focuses on developing methods to incorporate ¹⁸F into complex molecules late in the synthesis process. Benzoic acid derivatives are valuable building blocks for creating ¹⁸F-labeled PET tracers researchgate.netnih.gov. For example, a compound structurally similar to the target molecule, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, was successfully labeled with ¹⁸F and evaluated for imaging metabotropic glutamate receptors in the brain nih.gov. The general strategy involves synthesizing a precursor molecule that can readily react with [¹⁸F]fluoride ion to produce the final radiotracer mdpi.comnih.gov. These ¹⁸F-labeled benzoic acid derivatives hold promise for visualizing and quantifying biological processes and disease states, such as tumors and infections, in vivo nih.govacs.orgnih.gov.

Research Applications in Materials Science and Agrochemicals

Precursor Roles in the Development of High-Performance Coatings

High-performance coatings are designed to protect surfaces from harsh environmental conditions, including moisture, UV radiation, and chemical exposure. Fluorinated compounds are frequently used in coating formulations to enhance durability and impart specific surface properties. The low surface energy of fluorinated polymers results in coatings that are hydrophobic and oleophobic, making them resistant to water and oil-based contaminants and easy to clean.

While direct evidence of 3-Fluoro-5-(trifluoromethyl)benzoic acid's use in specific coating formulations is not prominent in the available literature, its chemical structure is amenable to such applications. It could be incorporated into polyester or alkyd resins through its carboxylic acid functionality to create fluorinated surface coatings. A Chinese patent describes a fluorine-containing high-chlorinated polyethylene coating that includes a "fluorocarbon resin" as a key component to improve corrosion resistance and chemical stability google.com. Although the specific monomers for this resin are not disclosed, it highlights the industrial interest in fluorinated polymers for protective coatings.

The trifluoromethyl group in this compound would be expected to contribute significantly to the performance of a coating by:

Lowering the Surface Energy: Enhancing water and oil repellency.

Increasing UV Resistance: The stability of the C-F bond can improve the coating's resistance to degradation from sunlight.

Improving Chemical Inertness: Providing protection against a wider range of chemical agents.

Research into Agrochemical Formulations, including Herbicides and Fungicides

The introduction of fluorine and trifluoromethyl groups is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The CF3 group, in particular, is found in a significant number of commercial pesticides and is known to improve the biological activity of molecules.

While direct research on the herbicidal or fungicidal properties of compounds derived specifically from this compound is limited in publicly accessible literature, there is evidence of related compounds being investigated for such applications. For example, a U.S. patent discloses the use of dichloro trifluoromethyl benzoic acids as plant growth regulators and herbicides google.com. These compounds share the trifluoromethyl benzoic acid core structure, suggesting that other derivatives, including this compound, could potentially exhibit similar biological activities.

The rationale for incorporating fluorine and CF3 groups into agrochemicals includes:

Increased Lipophilicity: This can enhance the penetration of the active ingredient through the waxy cuticle of plants or the cell membranes of fungi and insects.

Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes, which can prolong the activity of the pesticide in the target organism.

Altered Binding Affinity: The electronic properties of fluorine can influence how the molecule interacts with its biological target, potentially increasing its potency.

Research into benzamide fungicides has shown that modifications to the benzoic acid ring can significantly impact their biological activity. A study on novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole demonstrated good fungicidal and insecticidal activities nih.gov. This indicates that amide derivatives of fluorinated benzoic acids, such as those that could be synthesized from this compound, are a promising area for agrochemical research.

Table 2: Common Fluorine-Containing Groups in Agrochemicals and Their Effects

| Functional Group | Example Compound Class | Primary Benefits |

| Trifluoromethyl (-CF3) | Trifluoromethyl-substituted pyridines, benzanilides | Enhanced efficacy, metabolic stability, lipophilicity |

| Fluoro (-F) | Fluoroquinolones (fungicides) | Modified electronic properties, improved binding to target sites |

| Difluoromethyl (-CF2H) | SDHI fungicides | Increased potency and spectrum of activity |

Environmental Fate and Degradation Pathway Research

Environmental Mobility and Persistence Studies of Fluorinated Benzoic Acids

Research into the environmental mobility and persistence of fluorinated benzoic acids (FBAs) has been driven, in part, by their application as effective water tracers in hydrological studies. Their utility as tracers stems from their high stability, low sorption to soil particles, and high mobility in aqueous systems.

Environmental Mobility: The mobility of an organic chemical in soil is primarily determined by its soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak adsorption to soil and sediment organic matter, leading to high mobility and the potential to leach into groundwater or move with surface water. FBAs, including isomers of trifluoromethylbenzoic acid, are known to be stable and nonsorbing to soils, which is why they are effective as soil and groundwater tracers. nmt.edu Their anionic nature at typical environmental pH values contributes to this low sorption, as soil surfaces are often negatively charged.

Interactive Data Table: Soil Mobility Classification based on Koc

| Koc Value (L/kg) | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Slightly Mobile to Immobile |

This table provides a general classification scheme for chemical mobility in soil based on the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com

Environmental Persistence: Persistence is often quantified by the degradation half-life (DT50) of a compound in a specific environmental compartment, such as soil or water. The strong carbon-fluorine bond imparts significant chemical and biological stability to fluorinated compounds. nih.gov The trifluoromethyl (-CF3) group, in particular, is highly resistant to enzymatic attack. mdpi.com

While specific half-life data for 3-Fluoro-5-(trifluoromethyl)benzoic acid are scarce, safety data sheets for related isomers like 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid often report no available data for persistence and degradability, indicating a lack of comprehensive studies or a presumption of high persistence. upfluorochem.comaplng.com.au The general consensus for highly fluorinated compounds is that they are persistent or can transform into other persistent substances in the environment. researchgate.net

Elucidation of Degradation Pathways in Environmental Systems (e.g., abiotic and biotic processes)

The degradation of this compound in the environment can proceed through both abiotic (non-biological) and biotic (biological) pathways. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring influences the specific degradation mechanisms.

Biotic Degradation: Microbial degradation is a key process for the breakdown of organic pollutants. The degradation of fluorinated benzoic acids has been studied using various bacterial strains. For monofluorobenzoates, a common initial step is dioxygenation of the aromatic ring. For a compound like 3-fluorobenzoate, two primary bacterial degradation pathways have been described:

1,2-Dioxygenation: This pathway leads to the formation of 3-fluorocatechol. However, this intermediate can be toxic and may inhibit further microbial activity, potentially leading to its accumulation.

1,6-Dioxygenation: This alternative pathway results in the formation of 4-fluorocatechol, which is generally less toxic and more readily metabolized further into central metabolic cycles.

The trifluoromethyl group presents a greater challenge for microbial degradation. However, research on benzotrifluoride (B45747) derivatives has proposed a mechanism for defluorination. This process is not a direct cleavage of the C-F bond but an indirect "metabolic activation". The proposed pathway involves:

Ring Dihydroxylation: Dioxygenase enzymes add two hydroxyl groups to the aromatic ring, ortho to the -CF3 group.

Formation of a Quinone Methide: The resulting diol is unstable and rearranges, eliminating a fluoride (B91410) ion (HF) to form a highly reactive ortho-quinone methide.

Hydrolysis and Further Defluorination: The quinone methide reacts with water, leading to the cleavage of the remaining C-F bonds and the eventual formation of a non-fluorinated benzoic acid. mdpi.com

For this compound, a combination of these pathways is plausible, initiated by dioxygenase attack on the aromatic ring, followed by ring cleavage and eventual defluorination of both the single fluorine and the trifluoromethyl group.

Abiotic Degradation: Abiotic degradation, particularly photodegradation, can be a significant pathway for the transformation of aromatic compounds in the environment. Studies on trifluoromethylbenzoic acid isomers have shown that they can be degraded in aqueous media through photoassisted processes, such as using a semiconductor photocatalyst like gallium oxide (Ga2O3) under UVC irradiation. researchgate.net This process involves the generation of highly reactive species that attack the aromatic ring, leading to defluorination and decomposition of the molecule. researchgate.net The efficiency of degradation can be influenced by factors such as the position of the trifluoromethyl group on the ring, with the para-isomer (4-(trifluoromethyl)benzoic acid) showing greater susceptibility to degradation in some studies. researchgate.net Intermediates from such processes can include simpler organic acids and inorganic fluoride ions.

Methodologies for Assessing Environmental Impact in Research Settings

Assessing the environmental impact of a compound like this compound involves a combination of analytical chemistry to detect its presence and concentration, and standardized methods to evaluate its environmental behavior.

Analytical Detection and Quantification: Due to their use as tracers and their status as potential environmental contaminants, sensitive analytical methods have been developed for the detection of fluorinated benzoic acids in environmental matrices, particularly water. Key methodologies include:

High-Performance Liquid Chromatography (HPLC): A robust and common technique for separating and quantifying components in a mixture. It can be used for the trace determination of fluorinated aromatic carboxylic acids in aqueous samples. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and specificity. For acidic compounds like FBAs, a derivatization step (e.g., conversion to methyl esters) is typically required before analysis. GC-MS can achieve very low detection limits, often in the nanogram per liter (ng/L) range, especially when combined with sample pre-concentration techniques like solid-phase extraction (SPE). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct determination and quantification of FBAs in water samples without the need for derivatization. It offers high sensitivity (detection limits in the low microgram per liter, µg/L, range) and short analysis times. nih.gov

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is an emerging tool for identifying and quantifying known and unknown fluorine-containing compounds in environmental samples, offering an unbiased approach as it directly detects the fluorine atoms. acs.org

Environmental Behavior Assessment: The assessment of environmental impact relies on determining key physical and chemical properties that govern a substance's fate.

Persistence Assessment: The persistence of a chemical is evaluated through degradation studies that determine its half-life (DT50) in relevant environmental compartments like soil, water, and sediment under controlled laboratory conditions that simulate aerobic and anaerobic environments.

Mobility Assessment: Mobility is assessed primarily by measuring the soil organic carbon-water partition coefficient (Koc). This is typically done using batch equilibrium studies or column leaching experiments. These values are critical inputs for environmental fate models that predict the potential for a chemical to contaminate groundwater. chemsafetypro.com

Risk Assessment Frameworks: The data on persistence and mobility are integrated into broader risk assessment frameworks. For instance, chemicals may be classified as Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). dntb.gov.ua This classification helps prioritize substances for regulatory action and environmental monitoring to protect resources like drinking water.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-fluoro-5-(trifluoromethyl)benzoic acid, and how can purity be optimized?

A: The synthesis of fluorinated benzoic acid derivatives often involves halogenation or substitution reactions. For example, analogous compounds like 3-chloro-5-(trifluoromethyl)benzoic acid are synthesized via reaction of p-anisole with N-chloroformamide, followed by deprotection with trifluoroacetic acid . To optimize purity, column chromatography (using silica gel) or recrystallization in ethanol/DMF mixtures is recommended, as these methods are effective for isolating fluorinated aromatic acids with >95% purity .

Q. Q2. How do solubility properties of this compound influence reaction design in polar vs. nonpolar solvents?

A: The compound’s solubility in polar solvents (e.g., DMF, ethanol) and limited solubility in nonpolar solvents (e.g., hexane) suggests its utility in SNAr (nucleophilic aromatic substitution) or coupling reactions requiring polar aprotic conditions. For instance, trifluoromethyl groups enhance solubility in fluorinated solvents, which can stabilize intermediates in Pd-catalyzed cross-coupling reactions .

Advanced Research Questions

Q. Q3. How can contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) for fluorinated benzoic acid derivatives be resolved?

A: Discrepancies in NMR shifts may arise from varying substitution patterns or solvent effects. For example, trifluoromethyl groups typically resonate between -60 to -65 ppm in CDCl, but electron-withdrawing substituents (e.g., -COOH) can deshield fluorine atoms, shifting signals upfield . Cross-validation with - HMBC or X-ray crystallography (if crystalline) is advised to confirm structural assignments .

Q. Q4. What strategies mitigate competing side reactions when derivatizing this compound (e.g., esterification or amidation)?

A: The carboxylic acid group can undergo unwanted decarboxylation under high temperatures. To prevent this, use mild activating agents (e.g., DCC/DMAP) for amidation at 0–5°C . For esterification, pre-activation with thionyl chloride to form the acyl chloride intermediate improves reaction efficiency, as seen in derivatives like 3-fluoro-5-(trifluoromethyl)benzoyl chloride .

Q. Q5. How do electronic effects of the trifluoromethyl and fluorine substituents impact the compound’s reactivity in catalytic C–H functionalization?

A: The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the -COOH group. In Pd-catalyzed C–H activation, ligands like BrettPhos enhance regioselectivity by stabilizing Pd intermediates . Computational studies (DFT) can predict activation barriers for meta/para selectivity .

Analytical and Characterization Challenges

Q. Q6. What advanced techniques are critical for quantifying trace impurities in this compound batches?

A: High-resolution LC-MS (ESI− mode) with a C18 column (0.1% formic acid/ACN gradient) detects impurities <0.1%. For fluorinated byproducts, NMR with a relaxation delay ≥5 sec improves sensitivity . Quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard is also reliable .

Q. Q7. How can thermal stability and decomposition pathways of this compound be assessed for high-temperature applications?

A: Thermogravimetric analysis (TGA) under N (10°C/min) reveals decomposition onset temperatures. For fluorinated benzoic acids, decomposition typically occurs >200°C, releasing HF or CO. Pair TGA with FTIR gas-phase analysis to identify volatile byproducts .

Computational and Mechanistic Insights

Q. Q8. Which computational models best predict the acid dissociation constant (pKa) of this compound in aqueous vs. organic media?

A: COSMO-RS or DFT with implicit solvation models (e.g., SMD) accurately estimate pKa shifts caused by fluorine substituents. For example, trifluoromethyl groups lower the pKa by ~1.5 units compared to non-fluorinated analogs . Experimental validation via potentiometric titration in 50% DMSO/water is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |